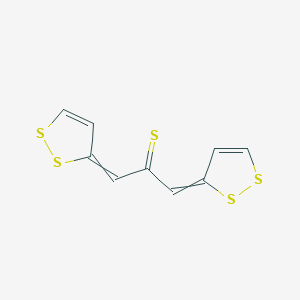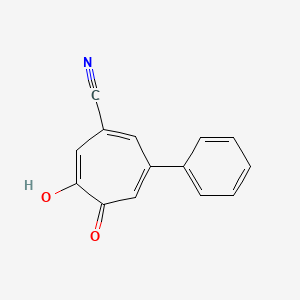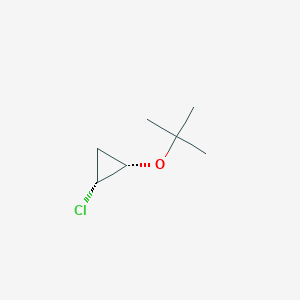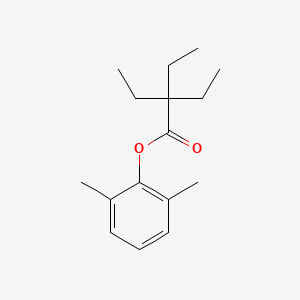
2,6-Dimethylphenyl 2,2-diethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethylphenyl 2,2-diethylbutanoate is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular compound is characterized by the presence of a 2,6-dimethylphenyl group attached to a 2,2-diethylbutanoate moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethylphenyl 2,2-diethylbutanoate typically involves the esterification reaction between 2,6-dimethylphenol and 2,2-diethylbutanoic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The product is then purified through distillation or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylphenyl 2,2-diethylbutanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Nitro and halogenated derivatives of the original compound.
Scientific Research Applications
2,6-Dimethylphenyl 2,2-diethylbutanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a model compound for studying ester hydrolysis.
Industry: Utilized in the production of fragrances, flavorings, and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,6-Dimethylphenyl 2,2-diethylbutanoate involves its interaction with various molecular targets and pathways. The ester group in the compound can undergo hydrolysis in the presence of esterases, leading to the formation of 2,6-dimethylphenol and 2,2-diethylbutanoic acid. These hydrolysis products can further interact with biological targets, potentially exerting antimicrobial and anti-inflammatory effects. The aromatic ring in the compound may also participate in π-π interactions with proteins and other biomolecules, influencing their function.
Comparison with Similar Compounds
2,6-Dimethylphenyl 2,2-diethylbutanoate can be compared with other similar compounds such as:
2,6-Dimethylphenyl acetate: Similar ester structure but with a different acyl group.
2,6-Dimethylphenyl propanoate: Another ester with a different alkyl chain length.
2,6-Dimethylphenyl isobutyrate: Similar ester with a branched alkyl chain.
Uniqueness
The uniqueness of this compound lies in its specific combination of the 2,6-dimethylphenyl group and the 2,2-diethylbutanoate moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
61666-33-9 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
(2,6-dimethylphenyl) 2,2-diethylbutanoate |
InChI |
InChI=1S/C16H24O2/c1-6-16(7-2,8-3)15(17)18-14-12(4)10-9-11-13(14)5/h9-11H,6-8H2,1-5H3 |
InChI Key |
AGZGDETWWUBAIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC)C(=O)OC1=C(C=CC=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


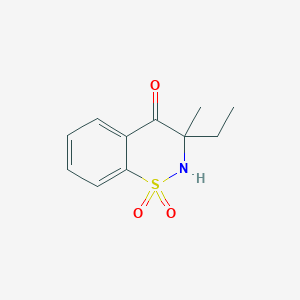
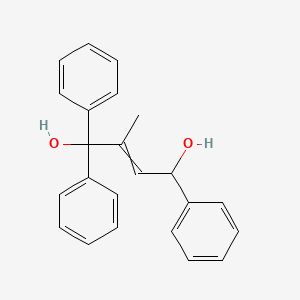
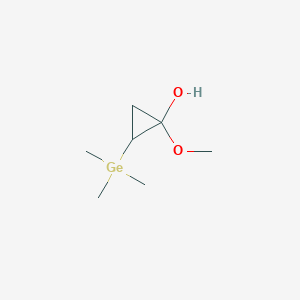
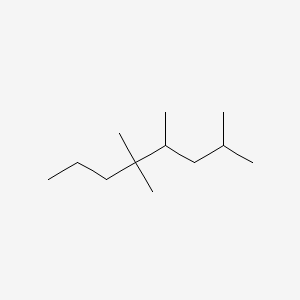
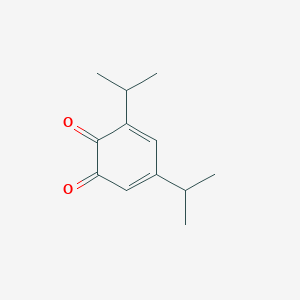
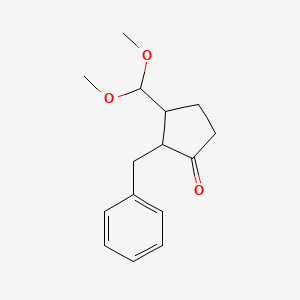
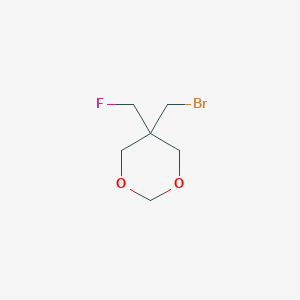
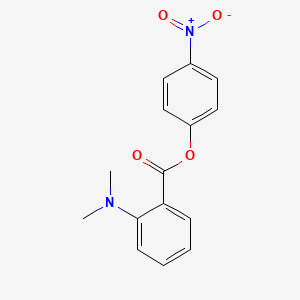
![2-[(2-Aminoethyl)amino]-3,4,5,6-tetrachlorobenzonitrile](/img/structure/B14550893.png)
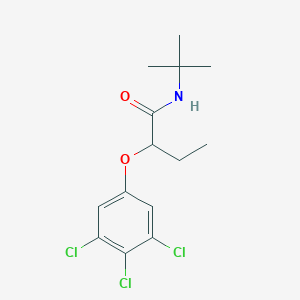
![Bis(2-ethoxyethyl) 2-[(2-ethoxy-2-oxoethyl)sulfanyl]butanedioate](/img/structure/B14550910.png)
